1-(4-Methoxy-3-methylphenyl)sulfonylimidazole
Description
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-9-7-10(3-4-11(9)16-2)17(14,15)13-6-5-12-8-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZVWAMNMIHRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation Using Sulfonyl Chlorides
The most widely reported method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with imidazole under basic conditions. This nucleophilic substitution proceeds via the attack of the imidazole nitrogen on the electrophilic sulfur center of the sulfonyl chloride. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as the base to neutralize HCl byproducts.
Reaction Conditions:
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Molar Ratio: 1:1.2 (imidazole to sulfonyl chloride)
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Temperature: 0–5°C (initial), then room temperature
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Duration: 12–24 hours
Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, necessitate careful stoichiometric control and moisture-free environments.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
A modern approach leverages SuFEx chemistry to construct the sulfonylimidazole scaffold. This method involves reacting 4-methoxy-3-methylphenylfluorosulfate with imidazole derivatives in the presence of a silyl ether (e.g., tert-butyldimethylsilyl ether) and a catalytic base like 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds via a two-step mechanism: (1) fluoride displacement from the sulfur center, and (2) nucleophilic attack by the imidazole nitrogen.
Advantages:
-
Chemoselectivity: Minimal byproducts due to inert silyl fluoride byproducts.
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Efficiency: Reactions complete within 5–12 hours at 50°C.
Alternative Synthetic Routes
Coupling via Carbodiimide-Mediated Activation
Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the coupling of pre-formed sulfonic acids with imidazole. This method is advantageous for sensitive substrates but requires pre-activation of the sulfonic acid to a mixed carbonate intermediate.
Typical Protocol:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative procedure involves heating a mixture of sulfonyl chloride and imidazole in acetonitrile at 100°C for 20 minutes, achieving yields comparable to conventional methods (65–70%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| Dichloromethane | 0°C → RT | 24 h | 70% |
| THF | Reflux (66°C) | 6 h | 68% |
| DMF | 50°C | 12 h | 85% |
Polar aprotic solvents like DMF enhance nucleophilicity of imidazole, while elevated temperatures accelerate kinetics.
Catalytic Additives
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DBU (20–30 mol%): Increases reaction rate in SuFEx chemistry by deprotonating intermediates.
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Molecular Sieves (4Å): Mitigate moisture-induced hydrolysis of sulfonyl chlorides.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (C18 column, 80:20 MeOH/H2O) confirm ≥95% purity.
Challenges and Mitigation Strategies
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Hydrolysis of Sulfonyl Chlorides: Use anhydrous solvents and molecular sieves.
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Low Solubility: Employ DMF/DCM mixtures (1:1) to dissolve aromatic intermediates.
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Exothermic Reactions: Gradual addition of sulfonyl chloride to cooled imidazole solutions.
Chemical Reactions Analysis
1-(4-Methoxy-3-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum for hydrogenation reactions. Major products formed from these reactions include sulfone, sulfinyl, and thiol derivatives, which have their own unique properties and applications .
Scientific Research Applications
Chemical Synthesis
Role as a Building Block:
- The compound is utilized in organic synthesis for developing pharmaceuticals and agrochemicals. Its sulfonyl group allows for strong interactions with biological molecules, making it a valuable intermediate in the synthesis of other compounds.
Biological Applications
Antimicrobial Properties:
- Research indicates that 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating efficacy against multidrug-resistant pathogens .
Anticancer Potential:
- The compound is also studied for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including colorectal carcinoma cells, with an IC50 value that suggests potent activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated significant effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .
Case Study 2: Anticancer Activity
In a comparative analysis of several compounds, this compound demonstrated remarkable cytotoxic effects on cancer cell lines at concentrations above 10 µM. Its anticancer activity was assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cells, revealing an IC50 value that positions it as a promising candidate in cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)sulfonylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects. The imidazole ring also contributes to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonyl Groups
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine (CAS 914619-20-8)
- Structural Differences : Replaces the imidazole ring with a 3,5-dimethylpiperidine moiety.
- Piperidine derivatives are often explored for their basicity and pharmacokinetic properties .
N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole
Functional Analogs with Aromatic Substituents
1-(4-Methoxy-3-methylphenyl)-1H-imidazole (9f)
- Key Differences : Lacks the sulfonyl group but retains the methoxy-methylphenyl substituent.
- NMR Insights : The ¹H NMR spectrum (CDCl₃) shows signals at δ 2.26 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), and aromatic protons at δ 6.85–7.76. The absence of sulfonyl-related deshielding (cf. δ 7.70–8.30 in sulfonylimidazoles) highlights electronic differences .
1-(p-Tolyl)-1H-benzo[d]imidazole (9g)
- Structural Differences : Contains a benzimidazole core with a p-tolyl group instead of a sulfonylphenyl moiety.
- NMR Insights: Aromatic protons appear at δ 7.26–7.88, with a methyl signal at δ 2.43.
Sulfonamide Derivatives with Additional Functional Groups
1H-Imidazole-5-acetic acid, 1-[(4-methoxy-3-methylphenyl)methyl]- (CAS 367267-48-9)
- Key Differences : Incorporates an acetic acid side chain at the 5-position of imidazole.
- Functional Impact: The carboxylic acid group introduces acidity (pKa ~4–5), enabling salt formation and improved water solubility compared to non-polar sulfonyl derivatives .
Physicochemical and Spectral Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
Overview
1-(4-Methoxy-3-methylphenyl)sulfonylimidazole is an organic compound noted for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound features a sulfonyl group attached to an imidazole ring, which contributes to its interaction with various biological targets.
The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with imidazole in the presence of a base like triethylamine or pyridine. The reaction conditions often utilize solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Antifungal Activity
The compound has also shown antifungal properties, making it a candidate for developing treatments against fungal infections. Its efficacy can be attributed to its ability to interfere with fungal cell membrane integrity and function, leading to cell death.
Anticancer Effects
In the realm of oncology, this compound has been investigated for its anticancer potential. Studies reveal that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound appears to target microtubule dynamics, akin to established antitubulin agents, thereby arresting the cell cycle and promoting cancer cell death .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The sulfonyl group forms strong interactions with amino acid residues within enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction can disrupt critical biological pathways associated with disease progression .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxy-3-methylphenyl)-1-propanone | Lacks sulfonyl and imidazole groups | Limited antimicrobial properties |
| 1-(4-Methoxyphenyl)sulfonylimidazole | Similar structure but without methyl group | Moderate antifungal activity |
| 1-(4-Methylphenyl)sulfonylimidazole | Lacks methoxy group | Reduced solubility and reactivity |
The distinct combination of functional groups in this compound provides it with unique chemical reactivity and biological activity, making it a valuable compound for further research and development .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models, indicating its potential as an effective anticancer agent .
- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its role as a lead compound for new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
